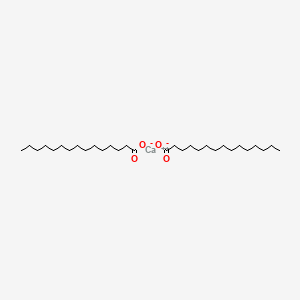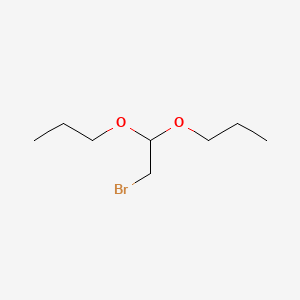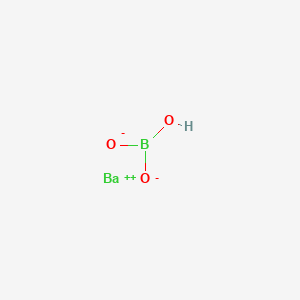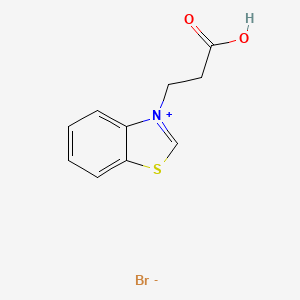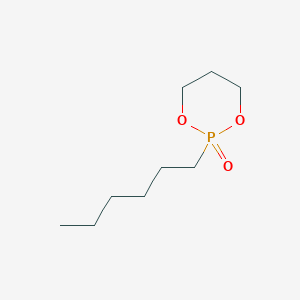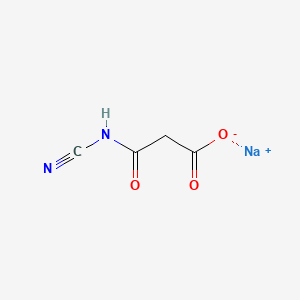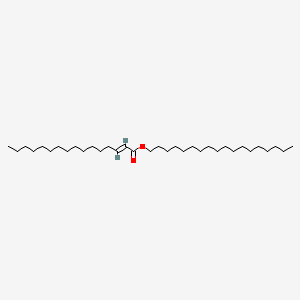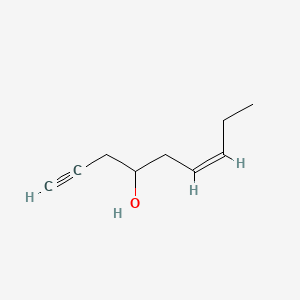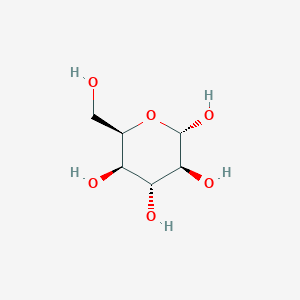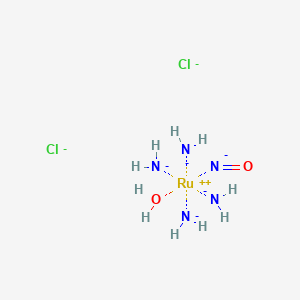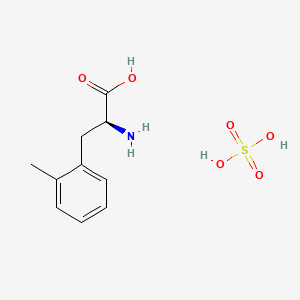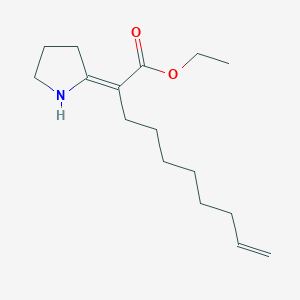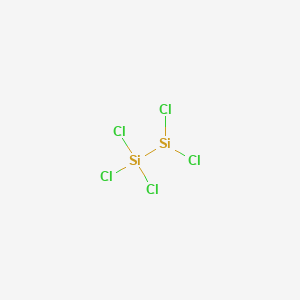
Potassium undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C11H21KO2 and a molecular weight of 224.39 g/mol . This compound is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium undecanoate can be synthesized through the neutralization of undecanoic acid with potassium hydroxide. The reaction typically involves dissolving undecanoic acid in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the solvent is then evaporated to obtain the this compound salt.
Industrial Production Methods
In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium undecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted undecanoates.
Applications De Recherche Scientifique
Potassium undecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium undecanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function and metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium decanoate: Similar in structure but with one less carbon atom.
Potassium dodecanoate: Similar in structure but with one more carbon atom.
Potassium stearate: A longer-chain fatty acid potassium salt.
Uniqueness
Potassium undecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. It has a balance of hydrophobic and hydrophilic characteristics, making it useful in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
62916-82-9 |
|---|---|
Formule moléculaire |
C11H21KO2 |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
potassium;undecanoate |
InChI |
InChI=1S/C11H22O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
NFFKRJOYWMTDBM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


